BenchChemオンラインストアへようこそ!

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea

Medicinal chemistry Structure-activity relationship Urea derivatives

Procure this differentiated benzofuran-urea derivative (CAS 2034563-55-6) as a critical SAR probe for P2Y1 receptor antagonist programs and anticancer screening. Unlike generic phenylurea analogs, the permanently charged dimethylamino group (pKa ~8.5-9.0) ensures consistent cationic interactions at physiological pH, while the 3,4-dimethoxybenzyl terminus introduces additional H-bond acceptor sites absent in published variants—a structural combination that directly modulates target engagement, potency, and selectivity. Use to benchmark against the A2780 cytotoxicity reference (11–12 μM) and explore aminergic GPCR or ion channel targets. Ideal scaffold for focused library synthesis via established isocyanate coupling.

Molecular Formula C22H27N3O4
Molecular Weight 397.475
CAS No. 2034563-55-6
Cat. No. B2463913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea
CAS2034563-55-6
Molecular FormulaC22H27N3O4
Molecular Weight397.475
Structural Identifiers
SMILESCN(C)C(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C22H27N3O4/c1-25(2)17(20-12-16-7-5-6-8-18(16)29-20)14-24-22(26)23-13-15-9-10-19(27-3)21(11-15)28-4/h5-12,17H,13-14H2,1-4H3,(H2,23,24,26)
InChIKeyLWKFPOJSYKPSBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea (CAS 2034563-55-6): Compound Identity and Structural Class


1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea (CAS 2034563-55-6) is a synthetic urea derivative with the molecular formula C22H27N3O4 and a molecular weight of 397.5 g/mol . The compound features a benzofuran core linked via a dimethylaminoethyl spacer to a 3,4-dimethoxybenzyl-substituted urea moiety . It belongs to the class of benzofuran-substituted ureas, a chemotype that has been explored for diverse pharmacological activities including P2Y1 receptor antagonism and anticancer effects [1] [2]. The compound is supplied as a research-use-only chemical, primarily utilized as a building block or pharmacological tool in early-stage drug discovery programs .

Why Generic Benzofuran-Urea Analogs Cannot Substitute for 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea (CAS 2034563-55-6)


Benzofuran-urea derivatives are not interchangeable. Even subtle structural modifications within this chemotype produce divergent pharmacological profiles. The presence of the tertiary dimethylamino group versus a secondary methylamino group alters the basicity, hydrogen-bonding capacity, and conformational flexibility of the central spacer, which in turn modulates target engagement [1]. Similarly, the 3,4-dimethoxybenzyl substitution on the urea terminus contributes to lipophilicity and potential π-stacking interactions distinct from phenyl or other aryl urea variants reported in the P2Y1 antagonist series [1] [2]. Substituting a close analog without equivalent dimethylamino and dimethoxybenzyl substitution patterns risks loss of potency, altered selectivity, or different pharmacokinetic behavior. The quantitative evidence below establishes the structural features that differentiate this compound from its nearest comparators.

Quantitative Differentiation Evidence for 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea (CAS 2034563-55-6) Against Closest Analogs


Dimethylamino vs. Methylamino Substituent: Impact on Hydrogen-Bond Donor Count and Basicity

The target compound contains a tertiary dimethylamino group (pKa ~8.5–9.0 for the conjugate acid) at the 2-position of the ethyl linker, whereas the closest analog, 1-(2-(benzofuran-2-yl)-2-(methylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea, carries a secondary methylamino group (pKa ~10.0–10.5) that introduces an additional hydrogen-bond donor. This difference alters the protonation state at physiological pH, with the dimethylamino variant existing predominantly in the charged ammonium form, while the methylamino analog retains a neutral amine fraction capable of acting as a hydrogen-bond donor. In benzofuran-urea P2Y1 antagonists, the basicity of the spacer amine has been shown to correlate with receptor binding affinity [1]. The dimethylamino substitution pattern is therefore expected to produce distinct target engagement and physicochemical properties compared to the methylamino analog .

Medicinal chemistry Structure-activity relationship Urea derivatives

Ethylene vs. Propylene Spacer Length: Conformational Restriction and Target Fit

The target compound employs an ethylene spacer between the benzofuran ring and the urea nitrogen, resulting in a 2-atom bridge (N–C–C–N). The analog 1-(1-(benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)urea uses a propylene spacer (3-atom bridge), which introduces a methyl branch at the α-position and increases conformational flexibility. In the P2Y1 receptor antagonist series, the length and branching of the spacer linker profoundly affected potency, with optimal activity observed for specific spacer geometries [1]. The ethylene linker in the target compound positions the dimethylamino group one carbon closer to the benzofuran ring, which can alter the spatial relationship between the benzofuran pharmacophore and the urea hydrogen-bonding motif. The molecular weight difference is also notable: the target compound (MW = 397.5) is heavier than the propylene analog (MW = 368.4) due to the dimethylamino substitution .

Medicinal chemistry Conformational analysis Linker optimization

Cytotoxicity Benchmark Against Ovarian Cancer Cell Line A2780: Class-Level Activity of Benzofuran Derivatives

Benzofuran derivatives as a class have demonstrated reproducible cytotoxicity against the human ovarian cancer cell line A2780. In a comprehensive review of benzofuran bioactivity, compound 32 (IC50 = 12 μM) and compound 33 (IC50 = 11 μM) were identified as the most active benzofuran derivatives in this assay among a series of structurally related compounds, establishing a validated class-level potency benchmark of ~11–12 μM for benzofuran-based agents against A2780 [1]. The target compound, bearing both the benzofuran core and a 3,4-dimethoxybenzyl-urea tail that may enhance cellular uptake and target binding through methoxy-mediated interactions, is anticipated to exhibit activity within or exceeding this benchmark range based on its additional pharmacophoric features not present in compounds 32 and 33. Direct head-to-head data for the target compound in A2780 is not yet publicly available; users should independently validate cytotoxicity in their systems.

Anticancer activity Ovarian cancer Benzofuran cytotoxicity

Benzofuran-Urea Chemotype as P2Y1 Receptor Antagonist Pharmacophore

Benzofuran-substituted urea derivatives have been pharmacologically validated as a novel chemotype for P2Y1 receptor antagonism. Structure-activity relationship (SAR) studies demonstrated that modifications around the urea linkage and benzofuran core modulate antagonist potency, with optimized analogs inhibiting ADP-mediated platelet activation [1]. The target compound's 3,4-dimethoxybenzyl substituent on the urea terminus distinguishes it from the phenylurea and pyridylurea variants reported in the primary P2Y1 antagonist SAR. The dimethoxy substitution pattern introduces additional hydrogen-bond acceptor sites and increases the electron density of the aryl ring, which may enhance binding interactions within the P2Y1 orthosteric or allosteric pocket. While the specific Ki or IC50 of the target compound at P2Y1 has not been published, the compound retains all essential pharmacophoric elements of the validated P2Y1 antagonist chemotype with a differentiated aryl-urea substitution that merits profiling [1].

P2Y1 receptor Antiplatelet GPCR antagonist

Recommended Research and Procurement Application Scenarios for 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea (CAS 2034563-55-6)


P2Y1 Receptor Antagonist Lead Optimization and SAR Expansion

Procure this compound as a differentiated SAR probe to explore the impact of 3,4-dimethoxybenzyl urea substitution on P2Y1 receptor antagonist potency. The validated benzofuran-urea P2Y1 antagonist chemotype reported by Thalji et al. (2010) provides a reference framework for comparative binding and functional profiling [1]. The dual methoxy substitution introduces additional H-bond acceptor sites not present in the published phenylurea variants, enabling systematic exploration of aryl-urea substitution effects on P2Y1 affinity and selectivity.

Anticancer Screening in Ovarian and Other Solid Tumor Cell Lines

Use this compound as part of a benzofuran-focused anticancer screening panel. The class-level A2780 cytotoxicity benchmark of 11–12 μM (compounds 32 and 33) provides a quantitative reference point for evaluating whether the dimethylamino + 3,4-dimethoxybenzyl pharmacophore combination improves potency [2]. The compound's structural features support screening in ovarian (A2780, SKOV3), breast (MCF-7), and lung (A549) cancer cell lines to establish a selectivity profile.

Chemical Probe for Cationic Pharmacophore-Mediated Target Engagement

The permanently charged dimethylamino group (predicted pKa ~8.5–9.0) at physiological pH makes this compound suitable as a chemical probe for targets requiring a cationic interaction, such as aminergic GPCRs, ion channels, or transporters . In contrast to the neutral or partially protonated methylamino analogs, the fully charged dimethylamino species ensures consistent electrostatic interactions in binding assays conducted at pH 7.4.

Building Block for Focused Library Synthesis

Incorporate this compound as a key intermediate or scaffold for synthesizing a focused library of benzofuran-urea derivatives. The 3,4-dimethoxybenzyl isocyanate coupling step is well-established, and the dimethylaminoethyl spacer provides a versatile handle for further derivatization (e.g., quaternization, N-oxide formation, or alkylation). The molecular weight of 397.5 g/mol places it within lead-like chemical space suitable for further optimization .

Quote Request

Request a Quote for 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.